1H-1,2,4-Triazol-3-tiol

Descripción general

Descripción

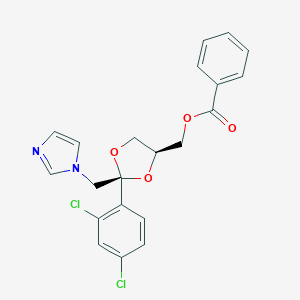

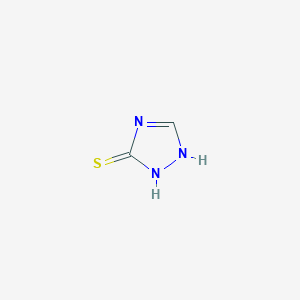

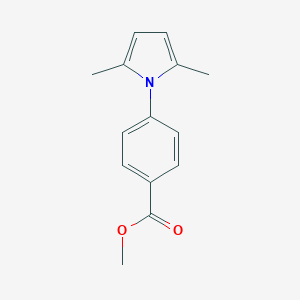

1H-1,2,4-Triazole-3-thiol is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one sulfur atomIt exhibits tautomerism in solution, which adds to its chemical complexity and reactivity .

Aplicaciones Científicas De Investigación

1H-1,2,4-Triazole-3-thiol has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand . It is capable of binding in the biological system with a variety of enzymes and receptors . It has been used in the design of a surface-enhanced Raman scattering-based probe for fast and accurate detection of DNA markers .

Mode of Action

The compound exhibits tautomerism in solution . Tautomers are isomers of a compound that readily interconvert by the movement of an atom or a bond in a molecule. This property allows the compound to interact with its targets in different ways, leading to a variety of effects.

Biochemical Pathways

1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts . This suggests that it may interact with metal ions in the body, potentially affecting metal-dependent biochemical pathways.

Pharmacokinetics

It is soluble in water , which suggests that it may have good bioavailability. It undergoes regioselective S-alkylation to form a series of S-substituted derivatives , indicating that it may be metabolized in the body

Result of Action

Triazole compounds, in general, have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The action, efficacy, and stability of 1H-1,2,4-Triazole-3-thiol can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Its tautomeric property may also be influenced by the pH of the environment.

Análisis Bioquímico

Biochemical Properties

1H-1,2,4-Triazole-3-thiol interacts with various enzymes, proteins, and other biomolecules. It forms novel luminescent polymers with cadmium (II) salts The nature of these interactions is complex and involves a variety of biochemical reactions

Cellular Effects

Derivatives of 1H-1,2,4-Triazole-3-thiol have shown significant cytotoxicity against human melanoma, human triple-negative breast cancer, and pancreatic carcinoma cell lines

Molecular Mechanism

It is known to undergo regioselective S-alkylation to form a series of S-substituted derivatives . These derivatives may interact with biomolecules, potentially influencing enzyme activity and gene expression. Detailed studies on the binding interactions of 1H-1,2,4-Triazole-3-thiol with biomolecules are lacking.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-thiol can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid, followed by the oxidation of the resulting 1-formyl-3-thiosemicarbazide to yield 1H-1,2,4-triazole-3-thiol . Another method includes the regioselective S-alkylation of 1H-1,2,4-triazole-3-thiol to form a series of S-substituted derivatives .

Industrial Production Methods: Industrial production of 1H-1,2,4-Triazole-3-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the cyclization and oxidation steps efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 1H-1,2,4-Triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiolates.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-alkylated or S-arylated derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Alkyl halides or aryl halides are used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: S-alkylated or S-arylated derivatives.

Comparación Con Compuestos Similares

1H-1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different reactivity and biological activities.

2-Mercaptoimidazole: Contains a thiol group and exhibits similar reactivity in substitution reactions.

2-Mercaptobenzimidazole: Another thiol-containing heterocycle with comparable chemical behavior.

Uniqueness: 1H-1,2,4-Triazole-3-thiol is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical reactivity and biological activities. Its ability to form stable complexes with metals and its diverse pharmacological potential make it a valuable compound in various research and industrial applications .

Propiedades

IUPAC Name |

1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBBKYQYNPNMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062894 | |

| Record name | 1,2,4-Triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3179-31-5 | |

| Record name | 3-Mercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Triazole-3-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUS62L885R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1H-1,2,4-Triazole-3-thiol?

A1: 1H-1,2,4-Triazole-3-thiol has the molecular formula C2H3N3S and a molecular weight of 101.13 g/mol. []

Q2: Which spectroscopic techniques are commonly used to characterize 1H-1,2,4-Triazole-3-thiol?

A2: Commonly employed techniques include Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide insights into the compound's vibrational frequencies, electronic transitions, and structural features. [, ]

Q3: What are the typical spectral features observed in the IR spectrum of 1H-1,2,4-Triazole-3-thiol?

A3: The IR spectrum of 1H-1,2,4-Triazole-3-thiol exhibits characteristic bands corresponding to N-H stretching, C=N stretching, C-S stretching, and ring vibrations. These distinct bands assist in identifying and confirming the presence of specific functional groups within the molecule. [, ]

Q4: How does 1H-1,2,4-Triazole-3-thiol perform as a component in blend membranes for Proton Exchange Membrane Fuel Cells (PEMFCs)?

A4: When incorporated into blend membranes containing sulfonated PEEK, 1H-1,2,4-Triazole-3-thiol demonstrates promising proton conductivity, especially at low relative humidity. This enhanced conductivity is attributed to the presence of the triazole moiety. Notably, blend membranes with a specific ratio of basic (-NH) to acidic (-SO3H) groups (1.7) exhibit superior performance, achieving a proton conductivity of 7 mS.cm-1 at 140 °C and low relative humidity. [, ]

Q5: What is the role of 1H-1,2,4-Triazole-3-thiol in the synthesis of silica hybrids?

A5: 1H-1,2,4-Triazole-3-thiol serves as a bifunctional organic precursor in the sol-gel synthesis of silica hybrids. It reacts with tetraethoxysilane (TEOS) or polymethylhydrosiloxane (PMHS), leading to the formation of Si-N and Si-S bridges within the hybrid network. These materials exhibit mesoporosity and interesting optical and magnetic properties, making them promising for various applications. [, ]

Q6: How does 1H-1,2,4-Triazole-3-thiol contribute to enhanced CO2 photoreduction in plasmonic nanocomposites?

A6: 1H-1,2,4-Triazole-3-thiol plays a crucial dual role in constructing chemically bonded plasmonic Au NPs/ZIF-67 nanocomposites for efficient CO2 photoreduction. Firstly, it acts as a capping agent, stabilizing the Au nanoparticles. Secondly, it functions as a molecular linker, facilitating the growth of the ZIF-67 structure on the Au NP surface. This chemical bonding at the interface enhances electron transfer, resulting in outstanding photocatalytic activity with a high methanol production rate under sunlight irradiation. []

Q7: How is 1H-1,2,4-Triazole-3-thiol employed in the development of electrochemical sensors?

A7: 1H-1,2,4-Triazole-3-thiol is utilized as a modifying agent for electrode surfaces, enhancing their sensitivity and selectivity towards specific analytes. For instance, modifying a glassy carbon electrode with 1H-1,2,4-Triazole-3-thiol creates a sensor capable of detecting phenol in water samples with high sensitivity. This modification significantly amplifies the anodic peak current, enabling trace-level detection of phenol. [, ]

Q8: Can 1H-1,2,4-Triazole-3-thiol be used to detect heavy metals?

A8: Research indicates that a glassy carbon electrode modified with 1H-1,2,4-Triazole-3-thiol can effectively detect trace amounts of lead ions in acetate buffer solutions. This highlights the potential of this compound in developing sensitive and selective electrochemical sensors for heavy metal detection in various matrices. []

Q9: How does 1H-1,2,4-Triazole-3-thiol coordinate with metal ions?

A9: 1H-1,2,4-Triazole-3-thiol acts as a versatile ligand, coordinating with metal ions through its nitrogen and sulfur donor atoms. It exhibits various coordination modes, including monodentate, bidentate, tridentate, and even quadridentate, leading to diverse structural architectures in metal complexes. [, ]

Q10: Can you provide examples of metal complexes involving 1H-1,2,4-Triazole-3-thiol and their potential applications?

A10: 1H-1,2,4-Triazole-3-thiol forms complexes with various metal ions, including cadmium(II), cobalt(II), nickel(II), zinc(II), copper(I), and others. These complexes exhibit interesting structural diversity and properties, such as luminescence, making them potential candidates for applications in areas like light-emitting devices or sensors. [, , ]

Q11: How is computational chemistry employed in understanding the properties of 1H-1,2,4-Triazole-3-thiol?

A11: Density Functional Theory (DFT) calculations are frequently used to optimize the molecular geometry, predict vibrational frequencies, and investigate electronic properties of 1H-1,2,4-Triazole-3-thiol. This approach aids in rationalizing experimental data and understanding the compound's behavior at a molecular level. []

Q12: Can computational methods predict the SERS enhancement of Raman reporters like 1H-1,2,4-Triazole-3-thiol?

A12: Yes, computational studies have shown a correlation between theoretically calculated enhancement factors and experimental observations for SERS. This suggests the potential of using computational methods to predict the sensitivity of different Raman reporters, including 1H-1,2,4-Triazole-3-thiol, in SERS applications. []

Q13: Does 1H-1,2,4-Triazole-3-thiol exhibit any biological activity?

A13: Derivatives of 1H-1,2,4-Triazole-3-thiol have shown promising antimicrobial and antioxidant activities in vitro. These findings suggest the potential of this scaffold for developing novel therapeutic agents. []

Q14: What is the role of 1H-1,2,4-Triazole-3-thiol in boron neutron capture therapy research?

A14: Boronated 1H-1,2,4-Triazole-3-thiol (B-TZT) has been investigated for its potential in boron neutron capture therapy for malignant melanoma. Studies in mice have shown promising tumor uptake and retention of B-TZT, suggesting its potential as a boron delivery agent for this therapeutic approach. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)

![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)

![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)

![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)

![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)